N-benzyl-N-ethyl-3-(2-pyridin-2-ylpyrrolidin-1-yl)propanamide
Description
Synthesis Analysis
The synthesis of related N-benzyl derivatives involves the coupling of specific propanoic acids with substituted benzylamines, utilizing coupling reagents like N,N-carbonyldiimidazole (CDI) to generate the final compounds. These synthetic routes are designed to explore the anticonvulsant activities of the compounds, linking their structural components to biological effects (Kamiński et al., 2015).
Molecular Structure Analysis
Studies on similar N-[2-(Pyridin-2-yl)ethyl]-derivatives have reported detailed molecular and supramolecular structures, highlighting the significance of the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and how they influence the overall molecular conformation. These insights are essential for understanding the structural basis of the compound's properties and interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
The reactivity of related compounds with various reactants has been explored to synthesize different derivatives, offering insights into the chemical reactions and properties of such compounds. These reactions include condensation with aromatic amines in specific conditions, leading to the formation of various products depending on the reactant structure (Harutyunyan et al., 2015).
Physical Properties Analysis
The synthesis and characterization of related compounds, including their crystal structure and spectroscopic properties (FT-IR, NMR, UV-Vis), offer valuable data for assessing the physical properties of "N-benzyl-N-ethyl-3-(2-pyridin-2-ylpyrrolidin-1-yl)propanamide". Such studies are critical for understanding how structural features influence physical properties (Özdemir et al., 2016).
Chemical Properties Analysis
The interaction of similar compounds with metal ions, as well as their antibacterial and cytotoxic activities, have been explored, providing insight into their chemical properties. These studies are essential for understanding the potential utility of such compounds in various applications outside drug development (Gomathi & Selvameena, 2018).
properties
IUPAC Name |
N-benzyl-N-ethyl-3-(2-pyridin-2-ylpyrrolidin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-23(17-18-9-4-3-5-10-18)21(25)13-16-24-15-8-12-20(24)19-11-6-7-14-22-19/h3-7,9-11,14,20H,2,8,12-13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLAEORTRDTCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CCN2CCCC2C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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